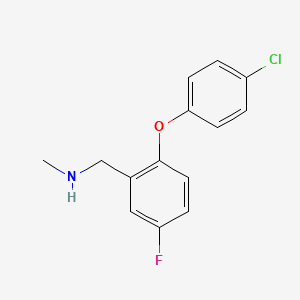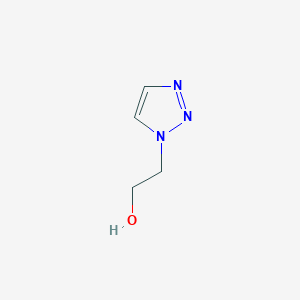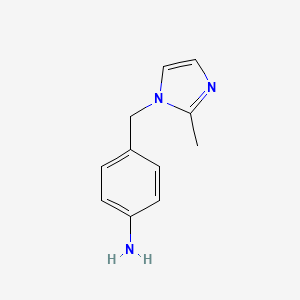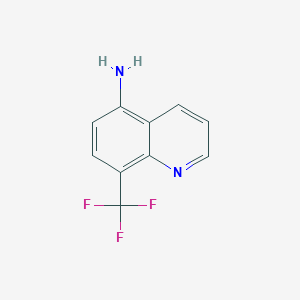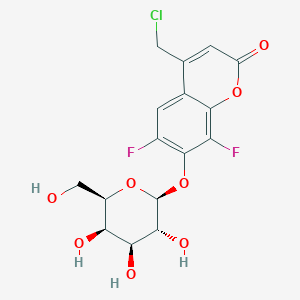
4-氯甲基-6,8-二氟伞形酮-β-D-吡喃半乳糖苷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloromethyl-6,8-difluoroumbelliferyl-b-D-galactopyranoside is a compound commonly used in biochemical research as a fluorescent substrate for the detection of sugar hydrolase enzymes . This compound can be cleaved by enzymes such as β-galactosidase, releasing a fluorescent molecule that can be easily detected using fluorescence spectroscopy . It belongs to the family of umbelliferyl glycosides, which have been widely used in the study of various biochemical pathways .
科学研究应用
4-Chloromethyl-6,8-difluoroumbelliferyl-b-D-galactopyranoside has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe to study enzyme kinetics and mechanisms
Biology: Employed in the detection and quantification of β-galactosidase activity in various biological samples
Medicine: Utilized in diagnostic assays for detecting bacterial and fungal infections.
Industry: Applied in the development of high-throughput screening methods for enzyme inhibitors and activators.
作用机制
Target of Action
The primary target of 4-Chloromethyl-6,8-difluoroumbelliferyl-b-D-galactopyranoside is the enzyme β-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides.
Mode of Action
The compound acts as a fluorogenic substrate for β-galactosidases . When cleaved by the enzyme, it releases a fluorescent product that can be detected and quantified, providing a measure of the enzyme’s activity .
Result of Action
The cleavage of 4-Chloromethyl-6,8-difluoroumbelliferyl-b-D-galactopyranoside by β-galactosidases results in the release of a fluorescent product . This fluorescence can be detected and quantified, providing a measure of the enzyme’s activity. This can aid in the detection and analysis of various diseases .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4-Chloromethyl-6,8-difluoroumbelliferyl-b-D-galactopyranoside is not explicitly mentioned in the search results. Factors such as pH, temperature, and the presence of other molecules could potentially affect its interaction with β-galactosidases and the subsequent fluorescence.
准备方法
The synthetic routes and reaction conditions for 4-Chloromethyl-6,8-difluoroumbelliferyl-b-D-galactopyranoside involve several stepsThe chloromethyl group is then added, and finally, the galactopyranoside moiety is attached . Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures .
化学反应分析
4-Chloromethyl-6,8-difluoroumbelliferyl-b-D-galactopyranoside undergoes several types of chemical reactions, including:
Hydrolysis: Cleavage by β-galactosidase to release a fluorescent molecule
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: Potential for oxidation and reduction reactions depending on the specific conditions and reagents used.
Common reagents and conditions used in these reactions include aqueous buffers for enzymatic hydrolysis, nucleophiles for substitution reactions, and various oxidizing or reducing agents . The major products formed from these reactions are typically the fluorescent molecule released upon enzymatic cleavage and substituted derivatives from nucleophilic substitution .
相似化合物的比较
4-Chloromethyl-6,8-difluoroumbelliferyl-b-D-galactopyranoside is unique due to its high quantum yield and specific cleavage by β-galactosidase . Similar compounds include:
4-Methylumbelliferyl-β-D-galactopyranoside: Another fluorescent substrate for β-galactosidase but with different spectral properties.
6-Chloromethyl-7-hydroxycoumarin: Used as a fluorescent probe but lacks the galactopyranoside moiety.
Fluorescein di-β-D-galactopyranoside: A different fluorescent substrate with distinct spectral characteristics.
These comparisons highlight the unique properties of 4-Chloromethyl-6,8-difluoroumbelliferyl-b-D-galactopyranoside, making it a valuable tool in biochemical research .
属性
IUPAC Name |
4-(chloromethyl)-6,8-difluoro-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF2O8/c17-3-5-1-9(21)26-14-6(5)2-7(18)15(10(14)19)27-16-13(24)12(23)11(22)8(4-20)25-16/h1-2,8,11-13,16,20,22-24H,3-4H2/t8-,11+,12+,13-,16+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTAHAWLQLRXSU-DSERSLQPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CC(=C(C(=C2OC1=O)F)OC3C(C(C(C(O3)CO)O)O)O)F)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=CC(=C(C(=C2OC1=O)F)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)F)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436099 |
Source


|
| Record name | 4-Chloromethyl-6,8-difluoroumbelliferyl-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215868-46-5 |
Source


|
| Record name | 4-Chloromethyl-6,8-difluoroumbelliferyl-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
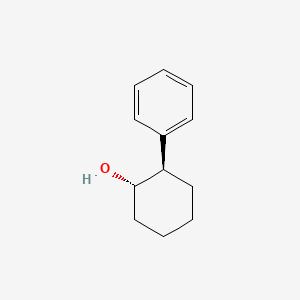

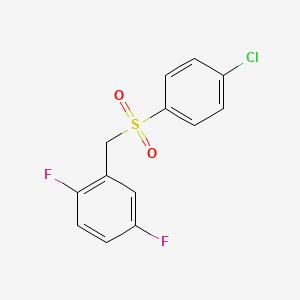
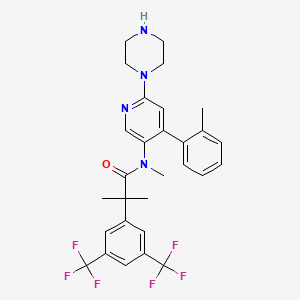

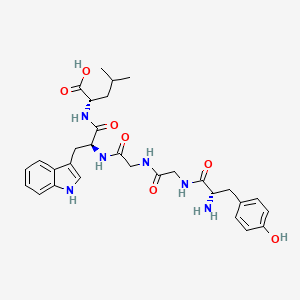
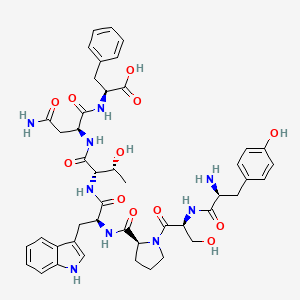
![[2,2'-Bipyridin]-3-amine](/img/structure/B1353957.png)

